molecular formula C16H12O2 B14374025 (1R,2S)-1,2-Dihydroaceanthrylene-1,2-diol CAS No. 90047-28-2

(1R,2S)-1,2-Dihydroaceanthrylene-1,2-diol

Cat. No.: B14374025
CAS No.: 90047-28-2
M. Wt: 236.26 g/mol
InChI Key: YIRNENCQAWZCNH-JKSUJKDBSA-N
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Description

(1R,2S)-1,2-Dihydroaceanthrylene-1,2-diol is a chiral organic compound with significant interest in the field of organic chemistry due to its unique stereochemistry and potential applications in various scientific domains. This compound features a dihydroaceanthrylene core with hydroxyl groups at the 1 and 2 positions, making it a diol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1,2-Dihydroaceanthrylene-1,2-diol can be achieved through several methods, including asymmetric synthesis and resolution of racemic mixtures. One common approach involves the use of chiral catalysts to induce enantioselectivity during the formation of the diol. For instance, the use of chiral ligands in catalytic hydrogenation or dihydroxylation reactions can yield the desired enantiomer with high selectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and chromatography to separate and purify the desired enantiomer .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1,2-Dihydroaceanthrylene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products

    Oxidation: Diketones, carboxylic acids

    Reduction: Hydrocarbons, alcohols

    Substitution: Halogenated compounds, ethers

Mechanism of Action

The mechanism of action of (1R,2S)-1,2-Dihydroaceanthrylene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, its chiral nature allows for selective binding to chiral centers in biological molecules, potentially leading to enantioselective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S)-1,2-Dihydroaceanthrylene-1,2-diol is unique due to its specific dihydroaceanthrylene core and the presence of hydroxyl groups at the 1 and 2 positions. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

(1R,2S)-1,2-dihydroaceanthrylene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2/c17-15-12-7-3-5-10-8-9-4-1-2-6-11(9)14(13(10)12)16(15)18/h1-8,15-18H/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRNENCQAWZCNH-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C(C4O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2[C@H]([C@H]4O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00532856
Record name (1R,2S)-1,2-Dihydroaceanthrylene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00532856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90047-28-2
Record name (1R,2S)-1,2-Dihydroaceanthrylene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00532856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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